molecular formula C9H14O2 B1294743 2,2,6-Trimethylcyclohexane-1,4-dione CAS No. 20547-99-3

2,2,6-Trimethylcyclohexane-1,4-dione

Cat. No. B1294743
CAS RN: 20547-99-3
M. Wt: 154.21 g/mol
InChI Key: HVHHZSFNAYSPSA-UHFFFAOYSA-N
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Description

2,2,6-Trimethylcyclohexane-1,4-dione, also known as Xi-2,2,6-Trimethyl-1,4-cyclohexanedione, is a cyclic ketone . It is also known as 4-ketoisophorone and is a key intermediate in the synthesis of carotenoids and flavoring agents .


Synthesis Analysis

A simple and inexpensive route to the title compound is described which should be readily amenable to large scale synthesis. Thus, reaction of 3-pentanone with methyl acrylate in the presence of sodium methoxide provided 2,4-dimethylcyclohexane-1,3-dione. Methylation with iodomethane gave the title compound in 63% overall yield .


Molecular Structure Analysis

The molecular formula of 2,2,6-Trimethylcyclohexane-1,4-dione is C9H14O2 . The IUPAC name is 2,2,6-trimethylcyclohexane-1,4-dione . The InChI is InChI=1S/C9H14O2/c1-6-4-7(10)5-9(2,3)8(6)11/h6H,4-5H2,1-3H3 . The Canonical SMILES is CC1CC(=O)CC(C1=O)©C .


Physical And Chemical Properties Analysis

The molecular weight of 2,2,6-Trimethylcyclohexane-1,4-dione is 154.21 g/mol . It has a density of 0.976 g/cm3 . The boiling point is 236.4 °C at 760 mmHg, and the flashing point is 86.2 °C . The vapour pressure is 0.0474mmHg at 25°C .

Scientific Research Applications

Enzymatic Reduction and Biocatalysis

One application of 2,2,6-Trimethylcyclohexane-1,4-dione involves its reduction by enzymes. A study demonstrated that microorganisms like Candida macedoniensis can catalyze the reduction of this compound to levodione. This reduction highlights the compound's role in microbial enzymatic processes and its potential in biocatalysis (Kataoka et al., 2002).

Synthesis of Chiral Compounds

2,2,6-Trimethylcyclohexane-1,4-dione is also used in the synthesis of chiral compounds. For instance, it has been used as a starting material for synthesizing (4R,6R)-4-hydroxy-2,2,6-trimethylcyclohexanone. This process involves two-step enzymatic asymmetric reduction, showcasing its utility in producing chiral molecules for various applications (Wada et al., 2003).

properties

IUPAC Name

2,2,6-trimethylcyclohexane-1,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O2/c1-6-4-7(10)5-9(2,3)8(6)11/h6H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVHHZSFNAYSPSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)CC(C1=O)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70942726
Record name 2,2,6-Trimethylcyclohexane-1,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70942726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2,6-Trimethylcyclohexane-1,4-dione

CAS RN

20547-99-3
Record name 1,4-Cyclohexanedione, 2,2,6-Trimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020547993
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,2,6-Trimethylcyclohexane-1,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70942726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
80
Citations
M Wada, A Yoshizumi, Y Noda, M Kataoka… - Applied and …, 2003 - Am Soc Microbiol
A practical enzymatic synthesis of a doubly chiral key compound, (4R,6R)-4-hydroxy-2,2,6-trimethylcyclohexanone, starting from the readily available 2,6,6-trimethyl-2-cyclohexen-1,4-…
Number of citations: 102 journals.asm.org
MH Uzir, N Najimudin - Molecular Catalysis, 2018 - Elsevier
Baker’s yeast has been well-known to have the ability to reduce a variety of substrates into many optically active compounds. One of the important chemicals is (4R,6R)-4-hydroxy-2,2,6-…
Number of citations: 6 www.sciencedirect.com
M Kataoka, A Kotaka, A Hasegawa… - Bioscience …, 2002 - academic.oup.com
Microorganisms were screened for ones that reduced 3,5,5-trimethyl-2-cyclohexene-1,4-dione (ketoisophorone; KIP), and several strains were found to produce (6R)-2,2,6-…
Number of citations: 81 academic.oup.com
EY Fawaz, SA Allan, UR Bernier… - Journal of Vector …, 2014 - Wiley Online Library
Mosquitoes of various species mate in swarms comprised of tens of thousands of flying males. In this study, we examined Aedes aegypti swarming behavior and identified associated …
Number of citations: 52 onlinelibrary.wiley.com
I Jerković, J Mastelić, Z Marijanović - Chemistry & biodiversity, 2006 - Wiley Online Library
Volatile compounds of unifloral Salvia officinalis L. honey has been investigated for the first time. The botanical origin of ten unifloral Salvia honey samples has been ascertained by …
Number of citations: 76 onlinelibrary.wiley.com
M Kataoka, A Kotaka, R Thiwthong, M Wada… - Journal of …, 2004 - Elsevier
The gene encoding old yellow enzyme (OYE), which catalyzes the conversion of ketoisophorone (KIP; 2,6,6-trimethyl-2-cyclohexen-1,4-dione) to (6R)-levodione (2,2,6-…
Number of citations: 98 www.sciencedirect.com
JY Park, OC Kim, YH Kim - Applied Biological Chemistry, 1986 - koreascience.kr
Thermal degradation of ${\beta}-carotene $, major carotenoid present in cured tobacco leaves, were carried out at $400,\; 600,\; and\; 800^{\circ} C $ which are similar to temperatures …
Number of citations: 1 koreascience.kr
E Sánchez, M Piovano, E Valdes… - Natural Product …, 2012 - journals.sagepub.com
Radical scavenging activity (RSA), antioxidant content (TEAC), total phenolic compounds content (TPCC) and volatile profile (VOCs) were measured in 26 honeys obtained from the …
Number of citations: 11 journals.sagepub.com
D Carraretto, L Soresinetti, I Rossi, AR Malacrida… - Insects, 2022 - mdpi.com
Simple Summary Many studies have been performed to assess the effects of chemical compounds on mosquito behaviour. These studies almost exclusively involve only female …
Number of citations: 3 www.mdpi.com
MB Dinger, MJ Scott - Inorganic Chemistry, 2000 - ACS Publications
The lithium, sodium, and potassium salts of tris(3,5-dialkyl-2-hydroxyphenyl)methanes (tert-butyl, tert-pentyl, methyl) have been prepared by reaction of the triarylmethane with n-…
Number of citations: 55 pubs.acs.org

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